molecular formula C5H10O2 B146691 2,2-Dimethyl-1,3-dioxolane CAS No. 2916-31-6

2,2-Dimethyl-1,3-dioxolane

Cat. No. B146691
CAS RN: 2916-31-6
M. Wt: 102.13 g/mol
InChI Key: SIJBDWPVNAYVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1,3-dioxolane (DMDO) is an organic compound with the molecular formula C4H8O2. It is a colorless liquid with a sweet, ether-like odor. It is used as a solvent in organic synthesis, and is also used in the production of pharmaceuticals, agricultural chemicals, and industrial chemicals. DMDO is a versatile compound that has a wide range of applications in both research and industry.

Scientific Research Applications

Chiroptical Properties

2,2-Dimethyl-1,3-dioxolane has been studied for its chiroptical properties. In a research by Amako et al. (2015), it was connected to two pyrene moieties, exhibiting cryptochirality in the ground state and decipherable circularly polarised luminescence signals in the photoexcited state.

Catalysis and Synthesis

The compound plays a role in catalytic processes. Adams, Barnard, & Brosius (1999) demonstrated its use in the synthesis of various 1,3-dioxolanes by adding ketones to epoxides, highlighting its versatility in organic synthesis.

Physical Properties and Distribution

The distribution coefficients of this compound in various solvents were studied by Novikov, Dobryakov, & Smirnova (2013), providing insights into its physical properties and behavior in different phases.

Structural Analysis

In the field of structural chemistry, Irurre et al. (1992) synthesized and analyzed the structure of a this compound derivative, contributing to the understanding of molecular conformations and interactions.

Green Chemistry

The compound is also significant in green chemistry. García, García, & Fraile (2008) explored its synthesis through environmentally friendly methods, emphasizing its potential as a sustainable solvent.

Analytical Chemistry

In analytical chemistry, Geerlof et al. (1993) developed methods for determining the enantiomeric purity of this compound derivatives, important for assessing the quality of pharmaceuticals and chemicals.

Mechanism of Action

Target of Action

2,2-Dimethyl-1,3-dioxolane is a chemical compound with the molecular formula C5H10O2 It’s known that dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that the compound may interact with aldehydes and ketones in biological systems.

Mode of Action

It’s known that dioxolanes can be used as a solvent and as a co-monomer in polyacetals . This suggests that the compound may interact with its targets through a process of solvation or polymerization.

Biochemical Pathways

It’s known that the compound can be used for the valorization of glycerol to produce this compound-4-methanol (solketal), an oxygenated additive to fuel . This suggests that the compound may play a role in the metabolic pathways related to glycerol and fuel production.

Pharmacokinetics

It’s known that the compound has a boiling point of 3657 K and a vapor pressure of 66.3mmHg at 25°C , which may influence its bioavailability and distribution in the body.

Result of Action

It’s known that the compound can be used in the synthesis of other compounds, such as solketal , suggesting that it may have a role in chemical reactions and transformations within the cell.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s known that the compound should be handled with care to avoid skin contact and inhalation. Moreover, it should be used only outdoors or in a well-ventilated area . These precautions suggest that the compound’s action, efficacy, and stability may be influenced by factors such as ventilation and exposure to air.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The superabundance of glycerol from biodiesel manufacturers will lead to the availability of glycerol at a demean price; therefore, it would create a huge market value for the applications of crude glycerol . The activated carbons so prepared have been used for the valorization of glycerol to produce “2,2-Dimethyl-1,3-dioxolane-4-methanol” (solketal), oxygenated additives to fuel .

properties

IUPAC Name

2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJBDWPVNAYVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183419
Record name 2,2-Dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2916-31-6
Record name 2,2-Dimethyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2916-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2916-31-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-1,3-dioxolane
Reactant of Route 5
2,2-Dimethyl-1,3-dioxolane
Reactant of Route 6
2,2-Dimethyl-1,3-dioxolane

Q & A

Q1: What is the molecular formula and weight of 2,2-Dimethyl-1,3-dioxolane?

A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, spectroscopic data like IR and NMR (1H and 13C) are commonly used to characterize this compound and its derivatives. For instance, [] describes the use of IR, 1H NMR, 13C NMR, and EIMS to characterize amide derivatives of 1,3-dioxolane.

Q3: Can this compound be synthesized from glycerol?

A3: Yes, this compound, often referred to as solketal, can be synthesized from glycerol through an acetalization reaction with acetone. This reaction is often catalyzed by acids, with [] demonstrating the effectiveness of SnCl2 as a catalyst.

Q4: What are the applications of this compound in organic synthesis?

A4: this compound is often used as a protecting group for carbonyl compounds or diols in organic synthesis. It can be easily introduced and removed under mild conditions. [] describes its use in protecting the glycerol moiety during the synthesis of 1-monopalmitin.

Q5: What is the role of this compound in polymer chemistry?

A5: this compound can be incorporated into polymers. For example, [] describes the use of (this compound) methyl methacrylate in synthesizing block copolymers for biomedical applications. These polymers are then hydrolyzed to generate poly(glycerol methacrylate) segments, imparting hydrophilicity and swelling behavior to the material.

Q6: Can this compound be used in the synthesis of chiral compounds?

A6: Yes, the chiral derivative (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol, often referred to as TADDOL, is a widely used chiral auxiliary in asymmetric synthesis. [] describes the use of TADDOL derivatives in the asymmetric Ullmann coupling reaction.

Q7: Are there any solvent-free methods for preparing this compound derivatives?

A7: Yes, solvent-free methods, often assisted by microwave irradiation, have been developed for the synthesis of this compound derivatives. [] describes a solvent-free approach for preparing (this compound-4-yl) methanol, an important intermediate.

Q8: Has computational chemistry been used to study this compound?

A8: Yes, DFT calculations have been employed to investigate the thermal decomposition mechanism of this compound and similar compounds in the gas phase. [] utilized B3LYP and MPW1PW91 methods with different basis sets to study the reaction pathway and transition states.

Q9: Is this compound compatible with a variety of solvents?

A9: Yes, this compound is typically soluble in a wide range of organic solvents, making it suitable for various synthetic applications.

Q10: What analytical methods are commonly used to study reactions involving this compound?

A12: Common techniques include gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, [] employed mass-analyzed ion kinetic energy spectrometry and accurate mass measurements to study the fragmentation behavior of this compound derivatives under electron impact ionization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.